2-Methoxy-4-nitrobenzenethiol
Description
2-Methoxy-4-nitrobenzenethiol (C₇H₇NO₃S, molecular weight: 185.20 g/mol) is a substituted benzene derivative featuring a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 4, and a thiol (-SH) group at position 1. The electron-donating methoxy and electron-withdrawing nitro groups create a polarized aromatic system, influencing its reactivity and physicochemical properties. Thiols are known for their high acidity (pKa ~6–10) compared to alcohols, making them reactive nucleophiles in organic synthesis and coordination chemistry. The absence of reported CAS RN or melting points suggests it may require specialized synthesis or characterization using crystallographic tools such as SHELX () or ORTEP-III ().
Properties
IUPAC Name |
2-methoxy-4-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-6-4-5(8(9)10)2-3-7(6)12/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJGHHKHYNUQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622953 | |
| Record name | 2-Methoxy-4-nitrobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315228-80-9 | |
| Record name | 2-Methoxy-4-nitrobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315228-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-nitrobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-nitrobenzenethiol typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzenethiol to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxy-4-aminobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-Methoxy-4-nitrobenzenethiol is characterized by its nitro and methoxy substituents on a benzene ring, which contribute to its reactivity and utility in organic synthesis. The presence of a thiol group (-SH) enhances its potential as a ligand in coordination chemistry.
Applications in Organic Synthesis
1. Building Block for Synthesis
MNT serves as an essential building block in the synthesis of various organic compounds. It is utilized in the preparation of:
- Azo dyes : MNT can be used to synthesize azo compounds that are important in the textile industry.
- Pharmaceutical intermediates : The compound's reactivity allows it to participate in various chemical reactions, leading to the formation of biologically active molecules.
2. Ligand in Coordination Chemistry
MNT acts as a ligand for transition metals, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science.
Environmental Applications
1. Remediation of Contaminated Sites
Recent studies have explored the use of MNT in environmental remediation efforts. Its ability to bind with heavy metals makes it useful for:
- Soil decontamination : MNT can be applied to contaminated soils to extract heavy metals through chelation processes.
- Water treatment : The compound's properties allow it to be used in processes aimed at removing pollutants from water sources.
Toxicological Studies and Safety Assessments
Toxicological evaluations have been conducted to assess the safety profile of MNT. Key findings include:
- Genotoxicity : Studies indicate that MNT exhibits mutagenic properties, raising concerns about its use in consumer products .
- Occupational exposure risks : Workers handling MNT may face health risks due to its potential toxicity, necessitating stringent safety protocols .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrobenzenethiol involves its interaction with molecular targets through its functional groups:
Thiol Group (-SH): Can form covalent bonds with cysteine residues in proteins, affecting their function.
Nitro Group (-NO2): Can undergo reduction to form reactive intermediates that interact with cellular components.
Methoxy Group (-OCH3): Can participate in hydrogen bonding and other non-covalent interactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares 2-Methoxy-4-nitrobenzenethiol with analogous compounds, highlighting differences in functional groups, molecular properties, and applications:
*Estimated based on analogous compounds.
Key Differences:
- Functional Groups : The thiol group in this compound confers higher acidity and nucleophilicity compared to aldehydes, carboxylic acids, or amines in analogs.
- Solubility: Thiols are typically soluble in organic solvents (e.g., DMSO, ethanol), whereas carboxylic acids (e.g., 4-Methoxy-3-nitrobenzoic acid) exhibit lower solubility due to hydrogen bonding.
Structural Analysis
While crystallographic data for this compound are absent in the provided evidence, tools like SHELXL () and structure-validation protocols () are critical for resolving such aromatic systems. For example, the nitro group’s planar geometry and resonance effects can be precisely modeled using these programs.
Reactivity Insights
- The nitro group’s electron-withdrawing nature deactivates the benzene ring toward electrophilic substitution, directing reactions to specific positions.
- Thiol-disulfide interchange reactions (e.g., with this compound) are exploitable in dynamic covalent chemistry.
Biological Activity
2-Methoxy-4-nitrobenzenethiol (CAS No. 315228-80-9) is a sulfur-containing aromatic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 172.21 g/mol
The biological activity of this compound is largely attributed to its nitro group, which is known to undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to various biological effects.
- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties through the generation of toxic radicals that damage microbial DNA. Studies indicate that similar nitro compounds can inhibit the growth of bacteria by disrupting cellular processes .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell proliferation .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of nitro derivatives found that compounds similar to this compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in paw swelling and inflammatory cytokines, indicating its anti-inflammatory properties.
- Cancer Cell Line Studies : Research on cancer cell lines has shown that treatment with this compound resulted in decreased cell viability and increased apoptosis, highlighting its potential as a therapeutic agent in oncology .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications of this compound:
- Genotoxicity : Studies have indicated that exposure to nitroaniline derivatives can lead to mutagenic effects in bacterial models, raising concerns about their safety for human use .
- Reproductive Toxicity : Research suggests potential reproductive toxicity associated with similar nitro compounds, necessitating further investigation into the safety profile of this compound in long-term studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
